molecular formula C12H14FNO2 B6615607 ethyl 3-[(2-fluorophenyl)imino]butanoate CAS No. 1110717-82-2

ethyl 3-[(2-fluorophenyl)imino]butanoate

Cat. No.: B6615607
CAS No.: 1110717-82-2
M. Wt: 223.24 g/mol
InChI Key: PHPVDMZLLKOYRG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)imino]butanoate is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 3-[(2-fluorophenyl)imino]butanoate involves the reaction of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure a consistent supply of the compound .

Chemical Reactions Analysis

Ethyl 3-[(2-fluorophenyl)imino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)imino]butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-fluorophenyl)imino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-[(2-fluorophenyl)imino]butanoate can be compared with other similar compounds such as:

  • Ethyl 3-[(2-chlorophenyl)imino]butanoate
  • Ethyl 3-[(2-bromophenyl)imino]butanoate
  • Ethyl 3-[(2-methylphenyl)imino]butanoate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)iminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVDMZLLKOYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NC1=CC=CC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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